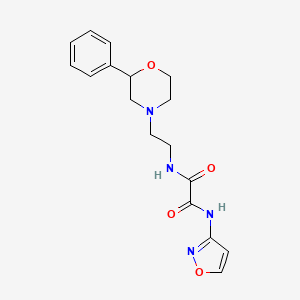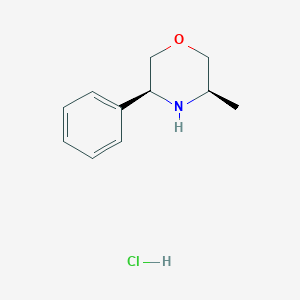
(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information on the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Medicinal Chemistry
Synthesis and Antidepressant Activity : A study on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds, including the hydrochloride variant, demonstrated their potential antidepressant activities. Mice treated with these compounds exhibited shorter immobility times in forced swimming tests, indicating antidepressant effects (Xiao Xin, 2007).
Chemical Reactivity and Formation : Research on laquinimod, a quinoline-3-carboxamide, showed how certain molecular transformations can occur, providing insights into the synthesis and stability of complex organic compounds, which could include (3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride (K. Jansson et al., 2006).
Synthesis of Related Compounds : Studies on the synthesis of various morpholine derivatives, including the synthesis of laquinimod and other related compounds, provide a context for understanding the chemical properties and potential applications of (3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride (Fariha Saleem et al., 2014).
Molecular Interactions and Pharmacology
Receptor Binding Studies : Research on substituted 3-phenylmorpholines, which are structurally related to (3R,5S)-3-Methyl-5-phenylmorpholine, explored their binding affinity to D-2 dopaminergic and serotonergic receptors, shedding light on potential pharmacological actions of similar compounds (R. Perrone et al., 1992).
Effects on Monoamine Uptake : A study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which are chemically related to (3R,5S)-3-Methyl-5-phenylmorpholine, assessed their effects on dopamine, norepinephrine, and serotonin uptake. These findings can inform the potential neurotransmitter interaction of related morpholine compounds (F. Carroll et al., 2011).
Additional Research Areas
Drug Polymorphism : Understanding polymorphism in pharmaceutical compounds, as studied in [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, is relevant for the development of morpholine hydrochlorides since polymorphic forms can significantly affect a drug's stability, solubility, and efficacy (L. Katrincic et al., 2009).
Chromatographic Techniques : NMR studies on chromatographic enantioseparation using cellulose derivatives provide insights into separation techniques that could be applicable to morpholine hydrochlorides (E. Yashima et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R,5S)-3-methyl-5-phenylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNLLZWPJEGNT-FOKYBFFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)
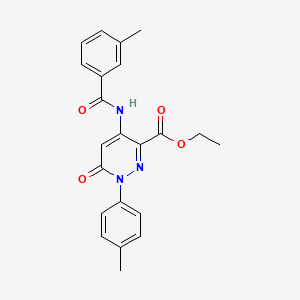
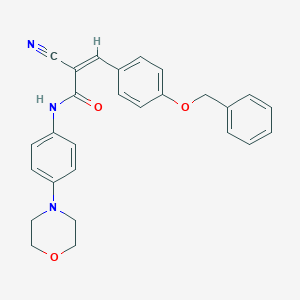
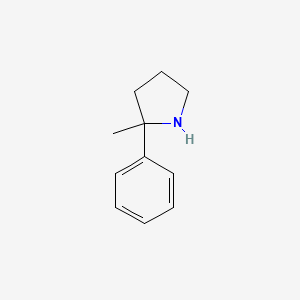
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
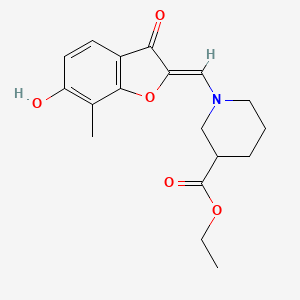
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
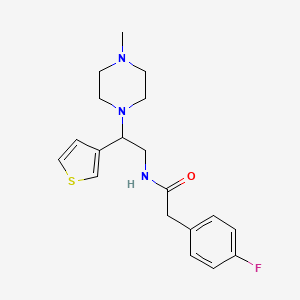
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

